molecular formula C5H9F2NO B2963343 [3-(Difluoromethyl)oxetan-3-yl]methanamine CAS No. 1781121-31-0

[3-(Difluoromethyl)oxetan-3-yl]methanamine

Cat. No.: B2963343
CAS No.: 1781121-31-0
M. Wt: 137.13
InChI Key: NYNCJBLFQIECEU-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)oxetan-3-yl]methanamine: is a chemical compound with the molecular formula C₅H₉F₂NO and a molecular weight of 137.13 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)oxetan-3-yl]methanamine typically involves the reaction of oxetane derivatives with difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Tetrahydrofuran, dichloromethane.

    Reaction Conditions: Low temperatures, inert atmosphere.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Therapeutic Potential:
Research indicates that [3-(Difluoromethyl)oxetan-3-yl]methanamine may exhibit significant biological activity due to the difluoromethyl group, which can enhance binding affinity to specific proteins or enzymes. This property is crucial for drug design, as it may allow for the modulation of enzyme activity or receptor interactions .

2. Bioactive Molecules:
The compound is being explored as a building block for bioactive molecules. By incorporating it into larger molecular frameworks, researchers can investigate its pharmacological properties and interactions with various biological targets. Such studies are pivotal in understanding the mechanisms of action and potential therapeutic roles of this compound.

Organic Synthesis Applications

1. Intermediate in Organic Reactions:
this compound serves as an important intermediate in organic synthesis. Its oxetane structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties. The ability to introduce different functional groups through chemical modifications enhances its utility in synthetic chemistry .

2. Polymerization Processes:
The compound's unique properties enable its use in polymerization processes, particularly in creating copolymers with other compounds. The oxetane ring can participate in cationic polymerization reactions, making it suitable for developing advanced materials with tailored functionalities .

Case Studies

Case Study 1: Interaction Studies
A study focusing on the interactions between this compound and specific enzymes revealed that the difluoromethyl group significantly influenced binding affinity and enzyme kinetics. This research highlights the importance of structural modifications in optimizing therapeutic agents .

Case Study 2: Synthesis Optimization
Research conducted on optimizing the synthesis of this compound demonstrated improved yields using modified reaction conditions involving LiHMDS/THF. This optimization is crucial for scaling up production for further research and potential industrial applications .

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The oxetane ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

  • [3-(Trifluoromethyl)oxetan-3-yl]methanamine
  • [3-(Chloromethyl)oxetan-3-yl]methanamine
  • [3-(Bromomethyl)oxetan-3-yl]methanamine

Comparison: Compared to [3-(Trifluoromethyl)oxetan-3-yl]methanamine, [3-(Difluoromethyl)oxetan-3-yl]methanamine has a lower degree of fluorination, which can result in different chemical reactivity and biological activity. The presence of two fluorine atoms instead of three can influence the compound’s electronic properties and its interactions with target molecules .

Biological Activity

[3-(Difluoromethyl)oxetan-3-yl]methanamine is a chemical compound notable for its unique structure, which includes an oxetane ring and a difluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C5H8F2NC_5H_8F_2N, with a molecular weight of approximately 137.13 g/mol. The presence of the difluoromethyl group is significant as it can enhance the compound's binding affinity to specific proteins or enzymes, potentially influencing their activity and function.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl substituent may alter the electronic properties of the compound, thereby affecting its pharmacological profile. This modification can lead to enhanced selectivity and potency against specific biological pathways.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development.
  • Anticancer Potential : The structural features of this compound suggest potential applications in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle regulation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is a validated target for developing new antimalarial drugs .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialPotential activity against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits DHODH, relevant for malaria treatment

Case Studies and Research Findings

  • Antimalarial Studies : A study highlighted the relevance of DHODH as a target for malaria prophylaxis. Compounds structurally related to this compound showed promising results in inhibiting DHODH activity, suggesting potential applications in treating resistant malaria strains .
  • Anticancer Research : In vitro studies indicated that derivatives of this compound could impair growth in various cancer cell lines, showcasing comparable potency to established chemotherapeutics like 5-fluorouracil without significant toxicity towards healthy cells .

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

  • Detailed Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be critical for evaluating therapeutic viability.
  • Expanded Biological Testing : Comprehensive testing across various disease models will help clarify the scope of its biological activity.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure influence biological activity could lead to the development of more potent analogs.

Properties

IUPAC Name

[3-(difluoromethyl)oxetan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-4(7)5(1-8)2-9-3-5/h4H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCJBLFQIECEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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